![molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8](/img/structure/B605098.png)

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

描述

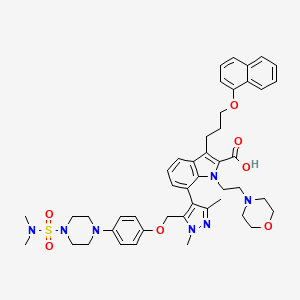

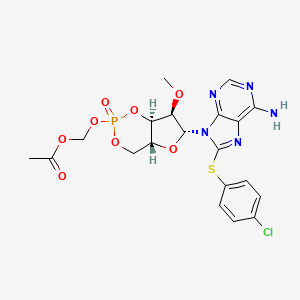

AC0010 (马来酸盐) 是一种基于吡咯并嘧啶的表皮生长因子受体 (EGFR) 不可逆抑制剂。它在结构上不同于先前报道的基于嘧啶的表皮生长因子受体不可逆抑制剂,例如奥希替尼和罗西替尼。 AC0010 选择性地抑制表皮生长因子受体的活性和 T790M 突变,与野生型表皮生长因子受体相比,其效力提高了高达 298 倍 .

作用机制

AC0010 通过不可逆地结合到表皮生长因子受体的活性和 T790M 突变形式来发挥作用。这种结合抑制受体的激酶活性,阻止促进细胞增殖和存活的下游信号通路。 AC0010 的分子靶标包括表皮生长因子受体的三磷酸腺苷结合位点,这对其激酶活性至关重要 .

生化分析

Biochemical Properties

Avitinib maleate plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes and proteins. It primarily targets the EGFR and Bruton tyrosine kinase (BTK) receptors. By binding irreversibly to the ATP-binding pocket of EGFR, Avitinib maleate inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival . Additionally, it inhibits BTK, which is involved in B-cell receptor signaling, leading to apoptosis in malignant B cells . This dual inhibition makes Avitinib maleate a potent therapeutic agent in cancer treatment.

Cellular Effects

Avitinib maleate exerts significant effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it inhibits cell proliferation by targeting mutated EGFR, including the T790M resistance mutation . This inhibition leads to the suppression of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, Avitinib maleate has been shown to improve alveolar epithelial cell injury and inhibit myofibroblast activation in pulmonary fibrosis models . These effects highlight its potential in treating both cancer and fibrotic diseases.

Molecular Mechanism

The molecular mechanism of Avitinib maleate involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. Avitinib maleate forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition . This binding prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. Additionally, Avitinib maleate inhibits BTK by preventing its phosphorylation, which induces apoptosis in B cells . These molecular interactions are critical for its therapeutic efficacy in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Avitinib maleate have been observed to change over time. Studies have shown that Avitinib maleate remains stable under various conditions, maintaining its inhibitory effects on EGFR and BTK over extended periods . Long-term exposure to Avitinib maleate may lead to the development of resistance mechanisms in cancer cells, necessitating combination therapies to sustain its efficacy . Additionally, its degradation products have been studied to ensure they do not interfere with its therapeutic effects.

Dosage Effects in Animal Models

The effects of Avitinib maleate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces tumor volume in non-small cell lung cancer models . At higher doses, Avitinib maleate may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Avitinib maleate is metabolized primarily by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP1A2 . These enzymes facilitate its biotransformation into various metabolites, which are then excreted from the body. The interaction of Avitinib maleate with these enzymes can influence its pharmacokinetics and efficacy. Additionally, it has been shown to inhibit the activity of certain CYP450 enzymes, which may lead to drug-drug interactions .

Transport and Distribution

Within cells and tissues, Avitinib maleate is transported and distributed through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the lungs and lymphoid organs . Avitinib maleate interacts with transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within specific tissues is crucial for its therapeutic effects, particularly in targeting cancer cells and fibrotic tissues.

Subcellular Localization

Avitinib maleate’s subcellular localization is essential for its activity and function. It primarily localizes to the cytoplasm and nucleus, where it interacts with its target receptors, EGFR and BTK . The presence of targeting signals and post-translational modifications may influence its distribution within specific cellular compartments. Understanding its subcellular localization helps elucidate its mechanism of action and optimize its therapeutic potential.

准备方法

AC0010 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用特定的催化剂、溶剂和温度控制,以确保最终产物的高产率和纯度 . AC0010 的工业生产方法旨在具有可扩展性和成本效益,确保该化合物可以大量生产,用于临床和研究目的 .

化学反应分析

AC0010 经历各种化学反应,包括:

氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括过氧化氢和高锰酸钾。

还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括硼氢化钠和氢化铝锂。

这些反应形成的主要产物取决于所用条件和试剂。 例如,AC0010 的氧化可能导致羟基化衍生物的形成,而还原可能产生脱氧产物 .

科学研究应用

相似化合物的比较

AC0010 在结构上不同于其他表皮生长因子受体的不可逆抑制剂,例如奥希替尼和罗西替尼。 虽然这三种化合物都以表皮生长因子受体为靶点,但 AC0010 具有独特的吡咯并嘧啶核心,这有助于其对 T790M 突变的更高效力和选择性 . 类似化合物包括:

奥希替尼: 一种基于嘧啶的表皮生长因子受体不可逆抑制剂。

罗西替尼: 另一种基于嘧啶的表皮生长因子受体不可逆抑制剂.

AC0010 的独特结构和高选择性使其成为治疗患有表皮生长因子受体 T790M 突变的非小细胞肺癌患者的有希望的候选药物。

属性

IUPAC Name |

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPZWLHPIENFW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557268-88-8 | |

| Record name | Abivertinib maleate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIVERTINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Avitinib Maleate a potentially valuable therapeutic option for certain cancers?

A1: Avitinib Maleate is an orally available, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Notably, it exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M mutation []. This selectivity is crucial as EGFR mutations are implicated in the progression of various cancers, and the T790M mutation is a known mechanism of resistance to other EGFR inhibitors. By targeting these specific mutations, Avitinib Maleate aims to inhibit tumor growth and potentially overcome acquired resistance, offering a potential therapeutic advantage in EGFR-mutated cancers.

Q2: What clinical research supports the use of Avitinib Maleate in cancer treatment?

A2: A study compared Avitinib Maleate to Gefitinib in patients with advanced non-small cell lung cancer (NSCLC) harboring sensitive EGFR mutations []. While the abstract doesn't detail the results, this head-to-head trial suggests that Avitinib Maleate is being investigated as a potential treatment option for specific NSCLC patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)